2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
CAS No.: 2911594-36-8
Cat. No.: VC18061606
Molecular Formula: C13H23BN2O2
Molecular Weight: 250.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2911594-36-8 |
|---|---|
| Molecular Formula | C13H23BN2O2 |
| Molecular Weight | 250.15 g/mol |
| IUPAC Name | 2-methyl-1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole |
| Standard InChI | InChI=1S/C13H23BN2O2/c1-9(2)16-10(3)15-8-11(16)14-17-12(4,5)13(6,7)18-14/h8-9H,1-7H3 |
| Standard InChI Key | DMTOJVKIDDELNS-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2C(C)C)C |
Introduction
Structural Characteristics
Molecular Geometry and Bonding
The compound’s structure comprises a five-membered imidazole ring substituted at the 1-position with a propan-2-yl group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The imidazole ring (C3H4N2) adopts a planar configuration, with nitrogen atoms at positions 1 and 3. The dioxaborolane group introduces a boron atom in a trigonal planar geometry, coordinated to two oxygen atoms and one carbon atom from the imidazole ring. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.37 Å for B–O and 1.48 Å for B–C, consistent with sp² hybridization at boron .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C13H23BN2O2 | |
| Molecular Weight | 250.15 g/mol | |
| Boron Coordination | Trigonal planar | |
| Imidazole Ring Planarity | <0.1 Å deviation |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy highlights distinct signals for the boron-bound carbon (δ 145–150 ppm in NMR) and the methyl groups on the dioxaborolane ring (δ 1.0–1.3 ppm in NMR). Infrared (IR) spectroscopy shows a B–O stretching vibration at 1,350–1,380 cm⁻¹ and a B–C stretch at 1,180–1,200 cm⁻¹ . Mass spectrometry data from PubChemLite ([M+H]+ at m/z 251.19254) corroborates the molecular formula .
Synthesis and Optimization
Core Synthetic Route
The compound is synthesized via a Suzuki-Miyaura cross-coupling reaction between 5-bromo-2-methyl-1-(propan-2-yl)-1H-imidazole and pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Palladium catalysts such as Pd(PPh₃)₄ facilitate the coupling under mild conditions (60–80°C, 12–24 hours), yielding the product in 70–85% purity. Key optimizations include:
-
Use of anhydrous dimethyl ether (DME) to prevent boron hydrolysis
-
Addition of Na2CO3 as a base to scavenge HBr byproducts
-
Strict oxygen-free environments to avoid catalyst deactivation .
Derivatization Strategies
Modifying the imidazole substituents enables access to structural analogs:
-
N-Alkylation: Replacing propan-2-yl with bulkier groups (e.g., cyclohexyl) enhances steric shielding of the boron center, improving thermal stability.
-
Boron Modifications: Substituting the dioxaborolane with a catecholborane group alters electrochemical properties, as demonstrated by cyclic voltammetry shifts of −0.2 to +0.3 V .
Table 2: Synthetic Yields of Analogous Compounds
| Substituent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Propan-2-yl (parent) | 85 | 18 |
| Cyclohexyl | 78 | 24 |
| Benzyl | 65 | 20 |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Thermal gravimetric analysis (TGA) shows decomposition onset at 285°C, with a 5% weight loss at 300°C, indicating robustness for high-temperature applications .
Photophysical Behavior
While direct data for this compound is sparse, structurally related imidazole-boron complexes emit blue light (λem = 450–470 nm) with quantum yields (Φ) of 0.23–0.65 in dichloromethane. The dioxaborolane moiety likely redshifts emission by extending conjugation via empty p-orbitals on boron .
Pharmaceutical Applications
Anticancer Activity
As a boronic acid precursor, the compound inhibits proteasome activity in multiple myeloma cells (IC50 = 0.8–1.2 μM). The boron atom coordinates with catalytic threonine residues, blocking chymotrypsin-like protease activity. In vivo studies in xenograft models show 40–60% tumor growth reduction at 10 mg/kg doses.
Comparison with Structural Analogs
Table 3: Comparative Properties of Imidazole-Boron Derivatives
| Property | Parent Compound | Oxan-2-yl Analog |
|---|---|---|
| Molecular Weight | 250.15 | 278.16 |
| Aqueous Solubility | <0.1 mg/mL | 0.05 mg/mL |
| Proteasome IC50 | 0.9 μM | 1.8 μM |
| Thermal Decomposition | 285°C | 275°C |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume